molecular formula C8H16NO5P B1668502 2-Amino-4-propyl-5-phosphono-3-pentenoic acid CAS No. 132472-31-2

2-Amino-4-propyl-5-phosphono-3-pentenoic acid

Cat. No. B1668502
CAS RN: 132472-31-2
M. Wt: 237.19 g/mol
InChI Key: ZEFQYTSQDVUMEU-FXXDRWHHSA-N
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Description

2-Amino-4-propyl-5-phosphono-3-pentenoic acid, also known as 2-amino-4-(phosphonomethyl)hept-3-enoate, belongs to the class of organic compounds known as alpha amino acids . It is a competitive NMDA antagonist.


Synthesis Analysis

The synthesis of D-2-amino-5-phosphono-3-pentenoic acid is reported. The key intermediate, a (2R, 3S)-3-hydroxyallylglycine derivative, was prepared by the reaction of (5S)-3, 6-dimethoxy-5-isopropyl-2, 4-dihydropyrazine and acrolein in the presence of chlorotitanium tris(diethylamide) .


Molecular Structure Analysis

Phosphonates are organophosphorus compounds characterized by a stable carbon-to-phosphorus (C—P) bond, which usually resists biochemical, thermal, and photochemical decomposition .


Chemical Reactions Analysis

In hippocampal membranes, like spermine, tele-methylhistamine enhanced [3 H] dl-(E)-2-amino-4-propyl-5-phosphono-3-pentenoic acid (CGP39653) binding to the glutamate site .

Scientific Research Applications

Antifungal and Antibacterial Properties

  • Antifungal Phosphonate Oligopeptides : 2-Amino-4-propyl-5-phosphono-3-pentenoic acid (APPA) is a component of phosphonate oligopeptide antibiotics like rhizocticins, produced by Bacillus subtilis. These compounds have antifungal properties, specifically targeting fungal growth and development (Borisova et al., 2010).
  • Bioactive Compounds in Amanita Mushroom : Isolated from Amanita cokeri, derivatives such as 2-amino-3-cyclopropylbutanoic acid and 2-amino-5-chloro-4-pentenoic acid show toxicity to certain fungi, arthropods, and bacteria. This highlights their potential use in developing bioactive compounds with antimicrobial properties (Drehmel & Chilton, 2002).

Neurological Research

  • NMDA Receptor Studies : In neurological research, derivatives of 2-Amino-4-propyl-5-phosphono-3-pentenoic acid are used to study N-methyl-D-aspartate (NMDA) receptors. These receptors play a significant role in synaptic plasticity and memory function. The compounds are employed as antagonists in experiments to understand the receptor's functioning and potential therapeutic applications (Christie, Jane, & Monaghan, 2000).

Enzymatic Research

  • Enzymatic Enantioselective Acylation : Ionic liquids have been used as media for lipase-catalyzed enantioselective acylation of amines with 4-pentenoic acid. This research is crucial for understanding enzymatic processes and developing more efficient biocatalysis methods (Irimescu & Kato, 2004).

Synthesis and Characterization

  • Frameworks of Amino Acids : The synthesis and characterization of zinc phosphono-amino-carboxylates provide insights into the construction of extended structures using amino acids like 4-phosphono-2-aminobutyric and 3-phosphono-2-aminopropionic. These studies are essential for developing new materials and understanding the interactions at the molecular level (Hartman et al., 2000).

Mechanism of Action

2-Amino-4-propyl-5-phosphono-3-pentenoic acid inhibits the binding of glutamate to NMDA receptors and binds to rat frontal cortical membranes in a saturable and reversible manner . It acts as a potent inhibitor of threonine synthetase .

properties

IUPAC Name

(E)-2-amino-4-(phosphonomethyl)hept-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NO5P/c1-2-3-6(5-15(12,13)14)4-7(9)8(10)11/h4,7H,2-3,5,9H2,1H3,(H,10,11)(H2,12,13,14)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFQYTSQDVUMEU-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CC(C(=O)O)N)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\C(C(=O)O)N)/CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701232562
Record name (3E)-2-Amino-4-(phosphonomethyl)-3-heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-propyl-5-phosphono-3-pentenoic acid

CAS RN

132472-31-2
Record name (3E)-2-Amino-4-(phosphonomethyl)-3-heptenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132472-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cgp 39653
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132472312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3E)-2-Amino-4-(phosphonomethyl)-3-heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGP-39653
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F3CB2ZA2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of CGP 39653?

A1: CGP 39653 selectively targets the glutamate binding site of the NMDA receptor complex. [, , , , , , ]

Q2: How does CGP 39653 interact with the NMDA receptor?

A2: CGP 39653 acts as a competitive antagonist, meaning it binds to the glutamate binding site on the NMDA receptor, preventing glutamate from binding and activating the receptor. [, , , ]

Q3: What are the downstream effects of CGP 39653 binding to the NMDA receptor?

A3: By blocking the NMDA receptor, CGP 39653 inhibits the influx of calcium ions into neurons, which is essential for NMDA receptor-mediated signaling. This inhibition disrupts processes such as synaptic plasticity, learning, and memory. [, , ]

Q4: Does CGP 39653 affect other binding sites on the NMDA receptor complex?

A4: Research suggests that CGP 39653 primarily interacts with the glutamate binding site and does not bind to other sites, such as the glycine binding site or the phencyclidine (PCP) site. [, , , ]

Q5: How does the binding of CGP 39653 differ from non-competitive NMDA receptor antagonists?

A5: Unlike non-competitive antagonists, such as MK-801, which block the NMDA receptor channel pore, CGP 39653 competes directly with glutamate for binding to the receptor site. [, , ]

Q6: Does glycine modulate the binding of CGP 39653 to the NMDA receptor?

A6: Interestingly, glycine, an essential co-agonist at the NMDA receptor, has been shown to differentially modulate the binding of CGP 39653 in different brain regions, suggesting the existence of regionally distinct NMDA receptor subtypes. []

Q7: What is the molecular formula and weight of CGP 39653?

A7: The molecular formula of CGP 39653 is C8H16NO5P, and its molecular weight is 237.19 g/mol.

Q8: How do structural modifications of CGP 39653 affect its activity?

A8: Studies indicate that modifications to the biphenyl moiety of CGP 39653 analogues can significantly influence their affinity for the NMDA receptor. For instance, introducing a hydroxyl group or expanding the angle between the benzene rings can enhance binding affinity. []

Q9: Are there any CGP 39653 analogues with improved selectivity for specific NMDA receptor subtypes?

A9: Research on CGP 39653 analogues has identified compounds exhibiting selectivity for NR2A-containing NMDA receptors over NR2B-containing receptors, demonstrating the potential for developing subtype-selective antagonists. [, ]

Q10: Are there any specific challenges associated with the stability or formulation of CGP 39653?

A10: While the provided research doesn't explicitly address stability or formulation challenges of CGP 39653, it highlights that factors like pH, temperature, and the presence of certain ions can influence the binding properties of NMDA receptor ligands. This information suggests that formulation strategies should carefully consider these factors to ensure optimal compound stability and bioavailability. [, ]

Q11: What in vitro models have been used to study the effects of CGP 39653?

A11: Researchers have utilized various in vitro models, including rat brain membrane preparations, synaptosomes, and transfected cells expressing recombinant NMDA receptors, to investigate the binding properties, pharmacological profile, and subtype selectivity of CGP 39653. [, , , , , , ]

Q12: What in vivo models have been used to investigate the effects of CGP 39653?

A12: Animal models, including rodents, have been employed to evaluate the effects of CGP 39653 on behaviors associated with NMDA receptor function, such as learning, memory, and responses to stress. [, , ]

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